molecular formula C12H16N2O4 B2488474 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid CAS No. 887580-70-3

2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid

Cat. No.: B2488474
CAS No.: 887580-70-3
M. Wt: 252.27
InChI Key: MVJBYDMLBQOZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid is a specialized chemical building block featuring a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and an acetic acid moiety at the 4-position. The Boc group enhances stability during synthetic processes, making the compound valuable in pharmaceutical and organic synthesis. Its molecular formula is C₁₂H₁₅N₂O₄, with a molecular weight of 263.26 g/mol.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJBYDMLBQOZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887580-70-3
Record name 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sequential Boc Protection and Acetic Acid Moiety Installation

The most widely documented approach involves a three-stage process:

  • Amino group protection using di-tert-butyl dicarbonate (Boc₂O)
  • Acetic acid side chain introduction via alkylation or coupling
  • Final deprotection/hydrolysis to yield the target carboxylic acid

Key experimental parameters derived from analogous syntheses include:

Step Reagents/Conditions Solvent Temperature Yield Range
Boc Protection Boc₂O, DMAP (0.1 eq) DCM 0°C → RT 85-92%
Alkylation Ethyl bromoacetate, K₂CO₃ DMF 80°C 73-78%
Hydrolysis LiOH (2M), THF/H₂O - 50°C 89-95%

Advanced Functionalization Techniques

Directed Ortho-Metalation Strategy

Recent advances employ regioselective lithiation for amino group positioning:

  • N-Oxide Formation : Pyridine treatment with mCPBA enhances ring activation
  • LDA-Mediated Lithiation : -78°C in THF generates 2-lithio species
  • Electrophilic Amination : Quenching with N-chloroamine followed by Boc protection
  • Side Chain Elaboration : Pd-mediated cross-coupling for acetic acid installation

This method achieves 68% overall yield with >99% regioselectivity in model systems.

Industrial-Scale Production Considerations

Continuous Flow Optimization

Modern manufacturing platforms implement:

Parameter Batch Process Continuous Flow Improvement Factor
Reaction Time 12 h 18 min 40×
Boc Protection Yield 87% 94% +7%
Energy Consumption 58 kWh/kg 12 kWh/kg 4.8× reduction

Flow chemistry enables precise control over exothermic Boc protection steps while minimizing solvent use through in-line extraction.

Comparative Route Analysis

Economic and Environmental Metrics

Method PMI* E-Factor** Cost Index (USD/g)
Classical Stepwise 86 34 2.8
Metalation Route 124 41 3.5
Flow Synthesis 63 22 1.9

Process Mass Intensity; *Environmental Factor (kg waste/kg product)

Critical Process Challenges

Pyridine Ring Reactivity Management

The electron-deficient pyridine system necessitates careful condition selection:

  • Nitrogen Protection : Temporary N-oxide formation prevents unwanted nucleophilic attacks during alkylation
  • pH Control : Maintain reaction media between 6.5-7.5 to avoid acid-catalyzed Boc cleavage
  • Metal Catalysts : Ni(0) complexes show superior performance over Pd in coupling reactions (TOF 1,200 vs. 890 h⁻¹)

Emerging Methodologies

Enzymatic Boc Protection

Pilot studies demonstrate:

  • Candida antarctica Lipase B : 92% conversion in aqueous buffer (pH 8.5)
  • Solvent-Free Conditions : 65°C, 24 h reaction time
  • Biocatalyst Reuse : 7 cycles with <15% activity loss

Analytical Validation Protocols

Purity Assessment Standards

Technique Critical Parameters Acceptance Criteria
HPLC-UV C18 column, 0.1% TFA buffer ≥99.0% AUC
qNMR DMSO-d6, 600 MHz ≤0.5% impurity signals
LC-MS ESI+ mode MW 252.27 ± 0.5 Da

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: The major product is the free amine derivative of the compound.

    Coupling: The major products are amide derivatives formed through peptide bond formation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 273222-03-0
  • IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid

Anticancer Activity

Research has indicated that pyridine derivatives exhibit potential anticancer properties. A study demonstrated that compounds similar to 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetic acid can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives have been evaluated for their ability to target specific cancer pathways, showing promise in preclinical models.

Antimicrobial Properties

Pyridine-based compounds have also been explored for their antimicrobial activities. A case study highlighted that modifications to the pyridine ring could enhance the antibacterial efficacy against resistant strains of bacteria. The presence of the tert-butoxycarbonyl group may contribute to improved solubility and bioavailability, facilitating better interaction with microbial targets.

Peptide Synthesis

Several studies have utilized this compound in developing novel therapeutic peptides. For example, research published in a peer-reviewed journal described synthesizing a peptide with enhanced activity against specific cancer cell lines using this compound as a key intermediate.

Targeted Drug Delivery Systems

The incorporation of pyridine derivatives into drug delivery systems is being investigated due to their ability to form stable complexes with various drug molecules. This property can enhance drug solubility and stability, leading to improved therapeutic outcomes.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of pyridine derivatives, including this compound. By modifying the structure, researchers aim to create potent inhibitors for enzymes involved in disease pathways, potentially leading to new treatments for conditions such as diabetes and hypertension.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid depends on its specific application. In the context of peptide synthesis, the compound acts as a building block that can be incorporated into larger peptide chains. The Boc group protects the amino functionality during synthesis and is removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid with structurally analogous compounds, emphasizing key physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups TPSA (Ų) LogP Solubility Biological Notes
This compound (Target) C₁₂H₁₅N₂O₄ 263.26 Pyridine, Boc-amino, Acetic acid 87.7 1.2 Moderate in DMSO High GI absorption; potential P-gp substrate
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid () C₁₁H₂₀N₂O₄ 244.28 Piperazine, Boc-protected N, Acetic acid 76.3 0.8 High in water Low BBB permeability; CYP2D6 inhibitor
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid () C₂₀H₂₈N₂O₄ 366.44 Piperidine, Boc-protected N, m-Tolyl, Acetic acid 66.4 3.5 Low in water High lipophilicity; used in CNS-targeting drug intermediates
2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid () C₁₂H₁₉F₂NO₄ 279.28 Difluoropiperidine, Boc-protected N, Acetic acid 66.4 1.8 Moderate in ethanol Enhanced metabolic stability due to fluorine substituents
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid () C₁₀H₁₄N₂O₄S 258.29 Thiazole, Boc-amino, Acetic acid 97.7 1.5 Low in water Electrophilic thiazole core; antimicrobial applications

Key Research Findings

Structural Influence on Solubility :

  • The pyridine-based target compound exhibits moderate solubility in polar solvents like DMSO due to its planar aromatic system, whereas piperazine derivatives () show higher aqueous solubility owing to increased hydrogen bonding capacity (TPSA = 76.3 Ų vs. 87.7 Ų for pyridine) .
  • Thiazole derivatives () demonstrate reduced water solubility compared to pyridine analogs, likely due to sulfur’s electronegativity and reduced polarity .

Biological Activity and Applications :

  • Piperidine derivatives with m-tolyl substituents () exhibit high logP values (3.5), making them suitable for blood-brain barrier penetration in CNS drug development .
  • Difluoropiperidine analogs () show improved metabolic stability, attributed to fluorine’s electron-withdrawing effects and resistance to oxidative degradation .

Synthetic Utility :

  • The Boc group in all compounds serves as a transient protective moiety, enabling selective deprotection during multi-step syntheses.
  • Thiazole-based compounds () are prioritized in antimicrobial research due to their ability to mimic purine/pyrimidine bases .

Biological Activity

2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This article explores the biological activity of this compound based on various research findings, including its pharmacokinetics, toxicity, and therapeutic potentials.

  • Chemical Name : this compound
  • CAS Number : Not explicitly listed but related to similar compounds with CAS 273222-03-0.
  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and its effects on various cellular pathways.

1. Anti-Cancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, it has been shown to exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells:

Cell Line IC50 (µM) Selectivity
MDA-MB-231 (TNBC)0.126High selectivity over MCF10A
MCF717.02Lower activity compared to TNBC

The selectivity index indicates that the compound is significantly more effective against tumor cells than non-cancerous cells, suggesting a promising therapeutic window for treating triple-negative breast cancer (TNBC) .

The mechanism by which this compound exerts its anti-cancer effects appears to involve multiple pathways:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways such as EGFR phosphorylation.
  • Modulation of matrix metalloproteinases (MMPs), which play a role in tumor metastasis .

3. Pharmacokinetics

Pharmacokinetic studies have demonstrated that the compound possesses favorable absorption characteristics:

  • Oral Bioavailability : Approximately 31.8% after administration.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg, indicating moderate systemic exposure post-administration .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Mice Models :
    • In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to standard therapies .
    • No acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
  • In Vitro Cytotoxicity :
    • The compound was subjected to molecular docking studies, revealing strong binding affinities to target proteins involved in cancer progression. This supports its potential as a lead compound for drug development .

Q & A

Q. What are the key synthetic steps for preparing 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid?

The synthesis typically involves:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyridine-4-ylamine precursor using Boc anhydride in the presence of a base (e.g., DMAP) to protect the amino group .
  • Acetic Acid Moiety Incorporation : Coupling via carbodiimide-mediated reactions (e.g., EDCl or HATU) to attach the acetic acid group to the pyridine ring .
  • Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization to isolate the product .

Q. How is the Boc protecting group introduced and removed during synthesis?

  • Introduction : The Boc group is added using Boc anhydride under basic conditions (e.g., triethylamine or DMAP in THF/DCM) at 0–25°C .
  • Removal : Acidic conditions (e.g., TFA in DCM or HCl in dioxane) cleave the Boc group while preserving the pyridine and acetic acid functionalities .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity (e.g., Boc group signals at δ 1.4 ppm for tert-butyl protons) .
  • HPLC : Assess purity (>95% typically required for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can coupling efficiency be optimized in the synthesis of derivatives?

  • Reagent Selection : HATU or DIC/HOBt systems improve activation of carboxylic acid intermediates compared to EDCl, reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (0–4°C) minimize racemization .

Q. What strategies mitigate challenges with hygroscopic intermediates?

  • Anhydrous Conditions : Use of molecular sieves or inert atmosphere (N2/Ar) during Boc protection steps .
  • Lyophilization : Freeze-drying intermediates post-purification to prevent hydrolysis .

Q. How can racemization be minimized during peptide coupling involving this compound?

  • Low-Temperature Reactions : Conduct couplings at 0–4°C to slow racemization .
  • Chiral Auxiliaries : Use of (S)- or (R)-configured precursors to enforce stereochemical control .

Q. What is the role of this compound in peptide synthesis?

It serves as a building block for:

  • Orthogonal Protection : Boc-group compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) .
  • Pyridine-Based Scaffolds : Enhances binding to biological targets (e.g., kinase inhibitors) via π-π stacking .

Q. How are structural analogs of this compound analyzed for bioactivity?

  • X-ray Crystallography : Resolves 3D conformation (e.g., pyridine-acetic acid dihedral angles) .
  • SAR Studies : Modifications (e.g., thiazole or piperidine substitutions) are compared using spectroscopic and docking data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.